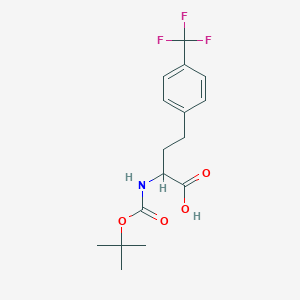

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone with two key substituents:

- A tert-butoxycarbonyl (BOC) -protected amine group at the second carbon (C2).

- A 4-(trifluoromethyl)phenyl group at the fourth carbon (C4).

This compound is likely used in pharmaceutical intermediates or peptide synthesis due to its protective and steric properties .

Properties

Molecular Formula |

C16H20F3NO4 |

|---|---|

Molecular Weight |

347.33 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22) |

InChI Key |

UIQDQODDDQSNKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: This can be achieved through various methods, such as the alkylation of a suitable precursor or the use of a Grignard reagent.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a building block for peptides or other biologically active compounds.

Medicine: Potential use in drug development due to its unique structural features.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Below is a comparative table of the target compound and three structurally related analogs (derived from provided evidence):

*Calculated molecular formula for the target compound assumes a butanoic acid chain (C₄H₇O₂), BOC group (C₅H₉O₂), and 4-(trifluoromethyl)phenyl (C₇H₄F₃).

Key Comparative Insights

Electronic and Steric Effects

- BOC Protection: The target compound and the 4-fluoro analog () share BOC protection, which prevents unwanted amine reactions during synthesis. In contrast, the nitro-anilino analog () lacks this protection, making it more reactive .

Lipophilicity and Bioactivity

- The trifluoromethylphenyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic biological targets. The bromophenyl group in adds molecular weight and may participate in halogen bonding, while the nitro group in introduces strong electron-withdrawing effects, altering electronic distribution .

Reactivity and Stability

Research Implications

- Pharmaceutical Applications : The target compound’s balance of lipophilicity and stability makes it a candidate for prodrug design or peptide synthesis.

- Synthetic Utility: Analogs like ’s bromophenyl derivative may serve as intermediates in cross-coupling reactions, while ’s nitro-anilino structure could be explored for its acidity-driven reactivity .

Biological Activity

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, also known as N-Boc-L-4-trifluoromethylphenylalanine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈F₃NO₄

- Molecular Weight : 333.30 g/mol

- CAS Number : 82317-83-7

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethyl group on the phenyl ring, which significantly influences its biological properties.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their interaction with biological targets. Research indicates that substituents like trifluoromethyl can improve binding affinity to enzymes or receptors, thus enhancing pharmacological effects .

1. Antitumor Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit significant antitumor activity. For instance, SAR (Structure-Activity Relationship) studies indicate that the presence of a trifluoromethyl group can enhance the potency of compounds against various cancer cell lines by modifying their interaction with target proteins involved in tumor growth and proliferation .

2. Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes. For example, studies have demonstrated that trifluoromethyl-containing compounds can inhibit reverse transcriptase enzymes, which are critical in viral replication processes. The presence of the Boc group may further stabilize the compound in biological systems, enhancing its efficacy .

3. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Preliminary studies indicate that it may influence neurotransmitter uptake mechanisms, particularly serotonin (5-HT), which could have implications for mood disorders and other neurological conditions .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of various trifluoromethylated amino acids, including this compound. The results showed a marked reduction in tumor cell viability at micromolar concentrations, suggesting strong antitumor potential.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers synthesized several analogs of this compound and tested them against reverse transcriptase. The findings revealed that modifications to the trifluoromethyl group significantly affected inhibitory potency, highlighting the importance of this functional group in drug design.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 333.30 g/mol |

| CAS Number | 82317-83-7 |

| Antitumor Activity | Significant in vitro activity |

| Enzyme Inhibition | Effective against reverse transcriptase |

| Neuropharmacological Effects | Potential influence on serotonin uptake |

Q & A

Q. What are the key synthetic pathways for 2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .

Suzuki Coupling : Attach the 4-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids .

Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt in DCM to facilitate amide bond formation or ester hydrolysis .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization. Adjust stoichiometry of reagents (e.g., 1.2 eq Boc₂O) to minimize side products .

Q. How can the purity and structural integrity of this compound be verified using analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the trifluoromethyl group’s ¹⁹F NMR signal is distinct near -60 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring the observed m/z matches the theoretical value (e.g., C₁₆H₁₉F₃N₂O₄: 376.13 g/mol) .

Q. What strategies are effective for solubilizing this compound in aqueous media for biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before diluting in PBS or cell culture media.

- pH Adjustment : Deprotonate the carboxylic acid group by adding sodium bicarbonate (pH 7–8) to enhance solubility .

- Surfactants : For in vitro studies, incorporate non-ionic surfactants like Tween-80 (0.1% w/v) to stabilize hydrophobic moieties .

Q. How can the stability of the Boc-protecting group be maintained during synthetic steps?

- Methodological Answer :

- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use mild acidic conditions (e.g., HCl/dioxane) for selective cleavage .

- Temperature Control : Conduct reactions at 0–25°C to prevent premature Boc removal. Monitor by TLC (Rf shift post-deprotection) .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in airtight, light-protected vials.

- Desiccation : Use silica gel packs to prevent hydrolysis of the Boc group.

- Solubility-Based Storage : For lyophilized powders, store under nitrogen atmosphere to avoid oxidation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what in vitro models can validate these effects?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or HPLC-based methods; the CF₃ group increases membrane permeability .

- Metabolic Stability : Use liver microsomes (human/rat) to assess oxidative metabolism. Compare half-life (t₁/₂) with non-fluorinated analogs via LC-MS/MS .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to evaluate drug-drug interaction risks .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔG binding for CF₃-substituted vs. non-fluorinated analogs to quantify the group’s contribution .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify the phenyl ring (e.g., substituent position: 3-CF₃ vs. 4-CF₃) or Boc group (e.g., Fmoc replacement) .

- In Vitro Screening : Test analogs in dose-response assays (IC₅₀/EC₅₀) against target enzymes (e.g., proteases) using fluorogenic substrates .

- 3D-QSAR : Build CoMFA/CoMSIA models to correlate substituent electronic effects with activity .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

- Methodological Answer :

- Coupling Reagents : Use HATU/Oxyma Pure instead of EDCI/HOBt to minimize base-induced racemization.

- Low-Temperature Reactions : Conduct couplings at 0–4°C to slow down enantiomerization .

- Chiral HPLC : Monitor enantiopurity post-synthesis using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How can in vivo efficacy studies be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- Animal Models : Use xenograft mice (e.g., human tumor implants) for oncology studies. Administer via intraperitoneal (10–50 mg/kg) or oral routes (formulated in PEG-400) .

- Pharmacodynamic Markers : Quantify target engagement via ELISA or Western blot (e.g., phosphorylated kinase levels) in tissue homogenates .

- Toxicokinetics : Assess maximum tolerated dose (MTD) and organ toxicity via histopathology and serum biomarkers (ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.